N-[6-(2,6-Dichlorophényl)-8-méthyl-2-(méthylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidène]acétamide
Vue d'ensemble
Description
N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé a montré une activité puissante contre une variété de cancers, notamment le cancer du côlon, du poumon et le carcinome de la tête et du cou . Le mécanisme de l'activité anticancéreuse est considéré comme étant l'inhibition de la croissance épidermique (EGFR) d'une famille de protéines kinases tyrosine qui jouent un rôle crucial dans les processus cellulaires par la transduction du signal et les expressions cellulaires .
Conception de médicaments anticancéreux moins toxiques
Le composé est étudié pour la conception de médicaments anticancéreux moins toxiques . L'étude présente à la fois des analyses de relation quantitative structure-activité tridimensionnelle (3D-QSAR) et de relation structure-toxicité quantitative/qualitative (QSTR) . L'analyse 3D-QSAR suggère un rôle spécifique des champs stériques, électrostatiques et hydrophobes des composés pour l'activité anticancéreuse .
Activité inhibitrice contre la kinase EGFR
Le composé a montré une activité inhibitrice contre la kinase EGFR . C'est important car la kinase EGFR joue un rôle crucial dans les processus cellulaires par la transduction du signal et les expressions cellulaires .
Développement de thérapeutiques anticancéreux pour les traitements en phase précoce
Le composé est évalué pour le développement de thérapeutiques anticancéreux pour les traitements en phase précoce . L'étude discute du potentiel pour la conception de meilleurs dérivés en conciliant une activité élevée avec une toxicité moindre par des ajustements chimiques, comme un compromis .
Synthèse de nouveaux dérivés de pyrido[2,3-d]pyrimidine
Le composé est utilisé dans la synthèse de nouveaux dérivés de pyrido[2,3-d]pyrimidine
Mécanisme D'action
Target of Action
The primary target of this compound is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
This compound acts as an inhibitor of tyrosine kinase . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibits the signal transduction cascade, leading to a decrease in the activation of proteins that drive cell growth and division .
Biochemical Pathways
The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell growth and division pathways . By inhibiting these pathways, the compound can slow down or stop the proliferation of cells, which is particularly useful in the treatment of diseases characterized by rapid cell growth, such as cancer .
Pharmacokinetics
Like other tyrosine kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The result of the compound’s action is a decrease in the activation of proteins involved in cell growth and division. This leads to a slowdown or halt in the proliferation of cells . In the context of cancer treatment, this can result in the shrinkage of tumors and a decrease in the symptoms of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of certain foods or drugs can impact the metabolism of the compound in the liver. Finally, genetic variations can influence how individuals respond to the compound .
Analyse Biochimique
Biochemical Properties
This compound plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes that catalyze the phosphorylation of tyrosine residues in proteins, a critical process in signal transduction pathways that regulate cell growth, differentiation, and metabolism .
Cellular Effects
The cellular effects of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide are primarily related to its role as a tyrosine kinase inhibitor . By inhibiting tyrosine kinases, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide involves binding to tyrosine kinases, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Activité Biologique
N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide (CAS No. 185039-37-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and tyrosine kinase inhibition. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C17H14Cl2N4OS
- Molecular Weight : 393.29 g/mol
- PubChem CID : 10596723
N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide acts primarily as an intermediate in the preparation of tyrosine kinase inhibitors. Tyrosine kinases are crucial in various signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer therapy. The compound's structure suggests potential interactions with ATP-binding sites of kinases, which could inhibit their activity and lead to reduced tumor growth.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound through various assays:
-
Cell Viability Assays : In vitro studies have shown that N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide exhibits cytotoxic effects against several cancer cell lines. For instance:
- A549 (lung cancer) : Significant reduction in cell viability was observed at concentrations above 10 µM.
- C6 (glioma) : The compound induced apoptosis as confirmed by acridine orange/ethidium bromide staining.
- Mechanistic Studies : The compound has been shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Tyrosine Kinase Inhibition
The compound has been identified as a promising candidate for tyrosine kinase inhibition:
- Inhibition Assays : In vitro assays demonstrated that it effectively inhibits the activity of several tyrosine kinases involved in cancer progression.
- Structure-Activity Relationship (SAR) : Modifications to the pyrido[2,3-d]pyrimidine core have been linked to increased potency against specific kinase targets.
Case Studies and Research Findings
Several studies have explored the biological activity of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide:
Propriétés
IUPAC Name |
N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYPNVWEUGADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442289 | |
Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-37-6 | |
Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.